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Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and
biological characterization of AMG-7980, a potent and selective phosphodiesterase 10A
(PDE10A) ligand. Developed by Amgen, AMG-7980 has been instrumental as a preclinical
tracer for in vivo receptor occupancy studies to facilitate the development of therapeutic
PDE10A inhibitors. This document details the synthesis of AMG-7980, its mechanism of action
within the PDE10A signaling pathway, and key quantitative data. Furthermore, it provides
detailed experimental protocols for its synthesis and biological evaluation, along with
visualizations of relevant pathways and workflows to support further research and development
in this area.

Introduction: The Role of PDE10A in Drug Discovery

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic
adenosine monophosphate (cCAMP) and cyclic guanosine monophosphate (cGMP), two critical
second messengers in cellular signaling. Its high expression in the medium spiny neurons of
the striatum has made it a compelling target for the treatment of various neuropsychiatric
disorders, including schizophrenia and Huntington's disease. Inhibition of PDE10A leads to an
accumulation of cAMP and cGMP, thereby modulating neuronal activity.
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AMG-7980, with the chemical name 5-(6,7-Dimethoxycinnolin-4-yl)-3-methyl-N-propan-2-

ylpyridin-2-amine, was developed as a highly specific ligand for PDE10A.[1] Its primary

application has been as a tracer in preclinical studies to determine the in vivo target

engagement of novel PDE10A inhibitors.[2][3] This role is crucial in establishing a relationship

between the dose of a potential therapeutic, its occupancy of the target receptor, and the

resulting pharmacological effect.

Physicochemical and Biological Properties of AMG-

7980

AMG-7980 is a small molecule with favorable properties for a central nervous system (CNS)

tracer, including good brain uptake.[1] Its key physicochemical and biological parameters are

summarized in the table below.

Property Value Reference(s)
5-(6,7-Dimethoxycinnolin-4-
IUPAC Name yl)-3-methyl-N-propan-2- [1]

ylpyridin-2-amine

Molecular Formula C19H22N402 [1]
Molecular Weight 338.41 g/mol [1]
CAS Number 947192-73-6 [1]
PDE10A ICso 1.9nM [3]
PDE10A KD 0.94 nM [4]
[**C]JAMG 7980 BPND

0.65-0.76 [5]
(Putamen)
[1*C]AMG 7980 BPND

0.23-0.42 [5]

(Caudate)

The PDE10A Signaling Pathway
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AMG-7980 exerts its effects by inhibiting PDE10A, which plays a critical role in the signaling

cascades of striatal neurons. The following diagram illustrates the PDE10A signaling pathway.
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Figure 1: PDE10A Signaling Pathway.

Synthesis of AMG-7980
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While a detailed, step-by-step synthesis of AMG-7980 has not been publicly disclosed by
Amgen, a representative synthetic route can be postulated based on the synthesis of
structurally related cinnoline derivatives found in the patent literature (e.g., WO2007131650)
and common organic synthesis reactions. The synthesis likely involves a palladium-catalyzed
cross-coupling reaction between a substituted cinnoline and a substituted pyridine.

The following diagram outlines a probable synthetic workflow.

AMG-7980 Synthesis Workflow

Starting Material 2: Bromination & Alkylation \( Intermediate 2:

2-Amino-3-methylpyridine 7E—Bromo-3-methyI-N-isopropylpyridin-z-amine -
”
Pd—catalyzed AMG-7980
. L Cross-Couplin
Cyclization & Chlorination ping
Starting Material 1: ( Intermediate 1: \
Substituted Aniline

>
- Q—Chloro-G,7-dimeth0xycinnoliny

Click to download full resolution via product page
Figure 2: Plausible Synthetic Workflow for AMG-7980.

Experimental Protocol for Synthesis (Representative)

This protocol is a representative example based on known chemical transformations for similar
structures.

Step 1: Synthesis of 4-Chloro-6,7-dimethoxycinnoline (Intermediate 1)

o Cyclization: 1-(2-amino-4,5-dimethoxyphenyl)ethanone is reacted with sodium nitrite in the
presence of an acid (e.g., hydrochloric acid) to form 6,7-dimethoxycinnolin-4-ol.

o Chlorination: The resulting 6,7-dimethoxycinnolin-4-ol is treated with a chlorinating agent
such as phosphorus oxychloride (POCIs) to yield 4-chloro-6,7-dimethoxycinnoline.

Step 2: Synthesis of 5-Bromo-2-(isopropylamino)-3-methylpyridine (Intermediate 2)
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Bromination: 2-Amino-3-methylpyridine is brominated at the 5-position using a suitable
brominating agent like N-bromosuccinimide (NBS).

Alkylation: The amino group of 5-bromo-2-amino-3-methylpyridine is alkylated with an
isopropyl group, for example, via reductive amination with acetone and a reducing agent
(e.g., sodium triacetoxyborohydride) or through a Buchwald-Hartwig amination with 2-
bromopropane.

Step 3: Palladium-Catalyzed Cross-Coupling

Reaction Setup: In a reaction vessel, combine 4-chloro-6,7-dimethoxycinnoline (1
equivalent), 5-bromo-2-(isopropylamino)-3-methylpyridine (1.1 equivalents), a palladium
catalyst (e.g., Pd(PPhs)4 or a combination of a palladium source like Pdz(dba)s and a ligand
like XPhos), and a base (e.g., K2COs or Cs2CO3) in a suitable solvent (e.g., dioxane or
toluene).

Reaction Conditions: The reaction mixture is degassed and heated under an inert
atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for several
hours, or until the reaction is complete as monitored by TLC or LC-MS.

Work-up and Purification: Upon completion, the reaction mixture is cooled to room
temperature, diluted with an organic solvent, and washed with water and brine. The organic
layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced
pressure. The crude product is then purified by column chromatography on silica gel to afford
AMG-7980.

Biological Evaluation Protocols
In Vitro PDE10A Inhibition Assay

This protocol describes a method to determine the ICso of a compound against PDE10A.
o Reagents and Materials:
o Recombinant human PDE10A enzyme

o CAMP or cGMP substrate
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[e]

Assay buffer (e.g., Tris-HCI with MgClz)

(¢]

Test compound (e.g., AMG-7980) dissolved in DMSO

[¢]

Detection system (e.g., a commercially available fluorescence polarization or
luminescence-based assay Kkit)

[¢]

384-well microplates

e Procedure:
1. Prepare serial dilutions of the test compound in DMSO.
2. Add the diluted compound or DMSO (vehicle control) to the wells of the microplate.

3. Add the PDE10A enzyme to each well and incubate for a short period (e.g., 15 minutes) at
room temperature to allow for compound binding.

4. Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.
5. Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

6. Stop the reaction and add the detection reagents according to the manufacturer's
instructions.

7. Read the plate on a suitable microplate reader.
o Data Analysis:

o Calculate the percent inhibition for each concentration of the test compound relative to the
vehicle control.

o Plot the percent inhibition against the logarithm of the compound concentration and fit the
data to a four-parameter logistic equation to determine the ICso value.

In Vivo Receptor Occupancy (RO) Study using LC-
MS/MS
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This protocol outlines a method for determining the in vivo receptor occupancy of a PDE10A
inhibitor using AMG-7980 as a tracer.[6]

e Animals and Dosing:
o Use male Sprague-Dawley rats.
o Administer the test PDE10A inhibitor orally or via another desired route at various doses.
o A vehicle control group should be included.

e Tracer Administration:

o At a specified time after administration of the test compound, administer a low dose of
AMG-7980 (the tracer) intravenously (e.g., 5 ug/kg).[3]

e Tissue Collection:

o After a short interval following tracer administration (e.g., 30 minutes), euthanize the
animals and rapidly dissect the brains.

o lIsolate the striatum (target-rich region) and cerebellum (reference region with low PDE10A
expression).

o Sample Preparation and LC-MS/MS Analysis:
1. Homogenize the tissue samples.
2. Extract the tracer from the tissue homogenates using a suitable organic solvent.

3. Analyze the concentration of the tracer in the extracts using a validated LC-MS/MS
method.

e Data Analysis:

o Calculate the receptor occupancy using the following formula: % Occupancy = (1 -
(Striatum/Cerebellum ratio in drug-treated) / (Striatum/Cerebellum ratio in vehicle-treated))
*100
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The following diagram illustrates the workflow for an in vivo receptor occupancy study.
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Figure 3: In Vivo Receptor Occupancy Study Workflow.

Conclusion
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AMG-7980 is a valuable research tool that has played a significant role in the development of
PDE10A inhibitors. Its high affinity and selectivity for PDE10A, combined with its favorable
pharmacokinetic properties, make it an excellent tracer for in vivo receptor occupancy studies.
The information and protocols provided in this technical guide are intended to support
researchers in the continued exploration of PDE10A as a therapeutic target and in the
development of novel CNS drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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